molecular formula C38H46N4O6S B1354401 Cinchonine sulfate CAS No. 5949-16-6

Cinchonine sulfate

Cat. No.: B1354401
CAS No.: 5949-16-6
M. Wt: 686.9 g/mol
InChI Key: WBBHOISPYYYBTC-UHFFFAOYSA-N
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Description

Cinchonine sulfate is an alkaloid derived from the bark of the Cinchona tree, specifically from Cinchona officinalis. It is structurally similar to quinine, a well-known antimalarial drug. This compound has been used in various applications, including as a chiral catalyst in asymmetric synthesis and in the treatment of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinchonine sulfate is typically extracted from the bark of the Cinchona tree. The extraction process involves several steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction and purification processes. The bark is processed in large extraction units, and the alkaloids are isolated using advanced purification techniques. The final product is then converted into its sulfate form for various applications .

Chemical Reactions Analysis

Types of Reactions

Cinchonine sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinoline derivatives, while reduction can yield various reduced forms of cinchonine .

Scientific Research Applications

Pharmaceutical Development

Cinchonine sulfate plays a crucial role in the synthesis of various pharmaceuticals , especially antimalarial drugs. It acts as a key intermediate in the production of alkaloids, which are essential for developing treatments against malaria and other diseases. The compound has been shown to function as a competitive inhibitor of heme polymerization in Plasmodium species, the causative agents of malaria, thereby exhibiting significant antimalarial activity .

Additionally, this compound has demonstrated cytotoxic effects against cancer cell lines , suggesting potential applications in oncology. Studies indicate that it can enhance the efficacy of chemotherapeutic agents like cyclophosphamide and doxorubicin when used in combination therapies. Its ability to reverse multidrug resistance in cancer cells further underscores its potential as a valuable agent in cancer treatment .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a chiral selector in chromatography. This application is vital for separating enantiomers effectively, which is crucial for the formulation of chiral drugs. The compound's ability to facilitate the resolution of racemic mixtures allows for the development of more effective and safer pharmaceutical products .

Natural Product Synthesis

This compound is instrumental in the synthesis of complex natural products . Researchers leverage its properties to create compounds with specific biological activities, contributing to advancements in drug discovery and development. The compound's structural characteristics enable it to participate in various synthetic pathways that yield biologically active molecules .

Biological Research

The compound is also studied extensively for its biological effects , particularly regarding cellular processes. Research has shown that this compound can influence neurotransmitter systems and exhibit anti-inflammatory properties. Its potential as an antioxidant and anti-parasitic agent further highlights its relevance in pharmacological studies aimed at understanding disease mechanisms and therapeutic interventions .

Industrial Applications

In addition to its scientific applications, this compound finds use in industrial settings , particularly within the textile industry as a dyeing agent. It provides vibrant colors to fabrics while being more environmentally friendly compared to synthetic dyes. This application not only showcases the compound's versatility but also its potential contribution to sustainable practices in industrial processes .

Case Studies

  • Antimalarial Activity : A study evaluated the effectiveness of this compound against Plasmodium infections in mice. Results indicated that it could suppress parasitemia significantly with minimal toxicity, reinforcing its potential as an antimalarial agent .
  • Cancer Treatment : In vitro studies demonstrated that this compound enhances the uptake of anthracycline drugs in resistant cancer cells, leading to reduced tumor mass and increased survival rates in treated subjects .
  • Chiral Separation : Research utilizing this compound as a chiral selector reported successful resolution of several alkaloids within minutes using supercritical fluid chromatography, showcasing its efficiency and effectiveness in analytical applications .

Mechanism of Action

The mechanism of action of cinchonine sulfate involves its interaction with molecular targets such as enzymes and proteins. In the case of its antimalarial activity, this compound is believed to interfere with the polymerization of heme, a toxic byproduct of hemoglobin degradation in malaria parasites. This disruption leads to the accumulation of toxic heme, ultimately killing the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinchonine sulfate is unique due to its specific stereochemistry and its applications in asymmetric synthesis. Unlike quinine, which is primarily used for its antimalarial properties, this compound is widely used as a chiral catalyst in organic synthesis .

Biological Activity

Cinchonine sulfate, a derivative of cinchonine, is an alkaloid extracted from the bark of the Cinchona tree, known for its historical use as an anti-malarial agent. This compound has gained attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.

This compound dihydrate has the following chemical characteristics:

  • Molecular Formula : C18_{18}H22_{22}N2_2O4_4S
  • Molecular Weight : Approximately 722.90 g/mol
  • Appearance : White to light yellow powder or crystalline solid
  • Purity : Typically exceeding 98%
  • Antimalarial Activity :
    • This compound acts as a competitive inhibitor of heme polymerization in Plasmodium species, which are responsible for malaria. It has demonstrated significant efficacy in reducing parasitemia in both in vitro and in vivo studies.
    • A study indicated that this compound could suppress parasitemia levels significantly when tested against P. berghei ANKA in mice models, achieving reductions of up to 87.19% without severe toxicity .
  • Anti-Cancer Effects :
    • Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. It enhances the efficacy of chemotherapeutic agents like doxorubicin by increasing its intracellular accumulation in multidrug-resistant (MDR) cancer cells .
    • In a study involving breast cancer cells (MCF-7), this compound was found to improve cell viability and reduce mitochondrial dysfunction induced by cisplatin .
  • Antiplatelet Activity :
    • This compound has been reported to inhibit human platelet aggregation through mechanisms involving calcium signaling and protein kinase C pathways. It effectively reduces aggregation induced by various platelet agonists .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanismReferences
AntimalarialInhibits heme polymerization ,
Anti-CancerInduces apoptosis and enhances drug efficacy ,
AntiplateletInhibits Ca2+^{2+} influx
NeuroprotectiveReduces ROS accumulation in cochlear cells

Clinical Implications

This compound's diverse biological activities suggest its potential as a therapeutic agent in several medical fields:

  • Malaria Treatment : Its effectiveness as an antimalarial agent makes it a candidate for further clinical trials aimed at developing new treatments for malaria, especially in drug-resistant strains.
  • Oncology : The ability to enhance the efficacy of existing chemotherapy drugs positions this compound as a valuable adjunct therapy in cancer treatment protocols.
  • Cardiovascular Health : Given its antiplatelet properties, this compound may offer benefits in managing cardiovascular diseases related to platelet aggregation.

Q & A

Basic Research Questions

Q. How can researchers design a systematic protocol for synthesizing cinchonine sulfate to ensure reproducibility?

  • Methodological Answer : Follow a PICOT framework (Population: reaction components; Intervention: synthesis conditions; Comparison: alternative methods; Outcome: yield/purity; Time: reaction duration) to structure experimental objectives . Document all steps meticulously, including solvent ratios, temperature gradients, and purification techniques. Validate reproducibility by replicating the synthesis in triplicate and cross-referencing spectral data (e.g., NMR, HPLC) with literature .

Q. What characterization techniques are essential to confirm the identity and purity of this compound?

  • Methodological Answer : Use a tiered approach:

Primary Analysis : Melting point determination and UV-Vis spectroscopy for preliminary identification.

Advanced Techniques : NMR (¹H/¹³C) for structural elucidation, HPLC for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation.

  • Cross-validate results with published spectral libraries and include raw data in supplementary materials .

Q. How should solubility profiles of this compound be evaluated across different solvents?

  • Methodological Answer : Conduct equilibrium solubility studies using the shake-flask method:

Prepare saturated solutions in solvents (e.g., water, ethanol, DMSO) at controlled temperatures (25°C, 37°C).

Filter and quantify dissolved compound via UV spectrophotometry.

Analyze data using the van’t Hoff equation to estimate thermodynamic parameters. Report deviations and outliers with error margins .

Advanced Research Questions

Q. How can conflicting data on the stereochemical effects of this compound in asymmetric catalysis be resolved?

  • Methodological Answer :

Systematic Review : Aggregate studies using PRISMA guidelines, categorizing findings by catalyst systems (e.g., metal complexes, organocatalysts) and reaction types .

Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies. Address inconsistencies by re-evaluating raw datasets for experimental variables (e.g., solvent polarity, substrate scope) .

Validation : Replicate high-discrepancy experiments with controlled variables and publish negative results to reduce bias .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

Accelerated Stability Testing : Expose samples to stress conditions (e.g., 40°C/75% RH, pH 1–12) over 4–12 weeks.

Analytical Monitoring : Track degradation via HPLC-MS to identify breakdown products. Use kinetic modeling (Arrhenius equation) to predict shelf life.

Documentation : Publish full degradation pathways and validation protocols in supplementary materials to aid regulatory compliance .

Q. How do computational models enhance understanding of this compound’s interactions with biological targets?

  • Methodological Answer :

Molecular Dynamics (MD) : Simulate ligand-protein binding using software like GROMACS or AMBER. Validate force fields with experimental IC₅₀ data.

QSAR Analysis : Corrogate structural features (e.g., alkaloid moieties) with bioactivity using regression models.

Data Transparency : Share simulation trajectories and code repositories to enable peer validation .

Q. What methodologies address contradictions in reported cytotoxic thresholds of this compound across cell lines?

  • Methodological Answer :

Standardized Assays : Use ISO-certified protocols (e.g., MTT/PI staining) with controlled cell passage numbers and culture conditions.

Inter-laboratory Studies : Collaborate to test identical cell lines and compounds, controlling for instrumentation variability.

Meta-Regression : Analyze dose-response curves from multiple studies to identify confounding factors (e.g., serum concentration) .

Q. Data Synthesis and Reporting Guidelines

Q. How should researchers structure a literature review to identify gaps in this compound’s pharmacokinetic studies?

  • Methodological Answer :

Categorization : Organize sources into themes (e.g., absorption, metabolism, excretion) using tools like Zotero or Mendeley .

Gap Analysis : Map findings against ADME (Absorption, Distribution, Metabolism, Excretion) criteria. Highlight understudied areas (e.g., biliary excretion) as future directions.

Visualization : Use PRISMA flowcharts to document search strategies and inclusion/exclusion criteria .

Q. What frameworks ensure rigorous statistical analysis of dose-dependent bioactivity data for this compound?

  • Methodological Answer :

Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R).

Error Propagation : Calculate confidence intervals for EC₅₀/IC₅₀ values via bootstrapping.

Reproducibility : Archive raw datasets and analysis scripts in FAIR-aligned repositories (e.g., Zenodo) .

Q. How can researchers integrate interdisciplinary approaches to study this compound’s environmental impact?

  • Methodological Answer :

Life Cycle Assessment (LCA) : Quantify ecotoxicity using OECD guidelines for algae/daphnia assays.

Multi-Omics Integration : Pair metabolomics (plant uptake studies) with transcriptomics (microbial degradation pathways).

Collaborative Reporting : Publish in open-access journals with interdisciplinary focus and detailed supplementary methods .

Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H22N2O.H2O4S/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBHOISPYYYBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974891
Record name Sulfuric acid--cinchonan-9-ol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5949-16-6
Record name Sulfuric acid--cinchonan-9-ol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinchonine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cinchonine sulfate
Cinchonine sulfate
Cinchonine sulfate
Cinchonine sulfate
Cinchonine sulfate

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